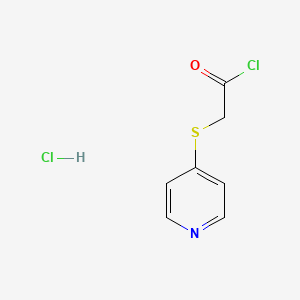
2-(4-Fluorophenyl)-2-phenylacetonitrile
Übersicht
Beschreibung
The compound 2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various methods including elemental analysis, spectral analysis, and X-ray crystallography. It exhibits interesting chemical reactivity and has potential applications in medicinal chemistry, as indicated by its docking into the indoleamine 2,3-dioxygenase enzyme .
Synthesis Analysis
The synthesis of related fluorinated compounds often follows a 'green protocol', minimizing the environmental impact of the chemical processes. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involves direct methods and has been characterized by X-ray diffraction . Other methods for introducing fluorine into acetonitrile derivatives include the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) . Additionally, the synthesis of 4-phenyl-3-oxobutanenitrile, a related compound, is achieved through the reaction of ethyl phenylacetate with acetonitrile .
Molecular Structure Analysis
The molecular structure of fluorinated acetonitriles has been extensively studied using X-ray crystallography. The compound from paper crystallizes in the orthorhombic space group Pbca, and its equilibrium geometry has been analyzed using DFT-B3LYP/6-311++G(d,p) method. Similarly, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, another fluorinated molecule, has been determined to exist in a monoclinic P21/c space group .
Chemical Reactions Analysis
The reactivity of fluorinated acetonitriles can be quite diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile leads to the cleavage of carbon-sulfur and/or carbon-fluorine bonds . An unusual reactivity was reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of three fluorine atoms resulted in the formation of a trimeric compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom. The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent demonstrates the sensitivity of fluorine NMR spectroscopy to enantiomeric distinctions . The electronic and spatial structure of these compounds is often studied both theoretically and experimentally to understand their reactivity and potential as inhibitors for various diseases, such as hepatitis B .
Wissenschaftliche Forschungsanwendungen
Unusual Reactivity and Impurity Formation
- A study reported an uncommon reactivity of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where three fluorine atoms were lost. This resulted in the formation of a trimeric compound, isolated and characterized using NMR and MS/MS studies, indicating potential for unique reactivity in similar compounds (Stazi et al., 2010).
Biotransformation by Marine Fungi
- Marine fungi, including Aspergillus, Penicillium, Cladosporium, and Bionectria, can catalyze the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid. Notably, 4-fluorophenylacetonitrile was exclusively transformed to 4-fluorophenylacetic acid by Aspergillus sydowii Ce19, demonstrating the potential of marine fungi in the biotransformation of specific nitriles (Oliveira et al., 2013).
Antioxidant Activity in Thiazolidin-4-one Derivatives
- A derivative of 4-fluorophenylacetonitrile, 2-(4-fluorophenyl)thiazolidin-4-one, was synthesized and found to possess promising antioxidant activity. This indicates a potential application in developing antioxidant agents (El Nezhawy et al., 2009).
Catalyst-Free Synthesis of Novel Compounds
- A catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives was achieved, highlighting an efficient and green approach to synthesizing complex molecules incorporating 4-fluorophenylacetonitrile (Govindaraju et al., 2016).
Charge Transport Property Tuning
- The charge transport properties of naphthalene diimide derivatives, fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile, were altered by varying the substituted position of the fluorine atom on the molecular backbone. This demonstrates potential applications in material science and electronics (Zhang et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- Without specific data, we can’t pinpoint the exact pathways affected by this compound. However, indole derivatives have been associated with various activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Its potential therapeutic applications warrant exploration in future studies . 🌱🔬
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPWSOSXVCRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282010 | |
| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-phenylacetonitrile | |
CAS RN |
719-82-4 | |
| Record name | 719-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















